molecular formula C6H3Cl2N3 B12964945 2,7-Dichloro-3H-imidazo[4,5-b]pyridine

2,7-Dichloro-3H-imidazo[4,5-b]pyridine

Cat. No.: B12964945
M. Wt: 188.01 g/mol
InChI Key: MAPQNQXPLBNGGV-UHFFFAOYSA-N
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Description

2,7-Dichloro-3H-imidazo[4,5-b]pyridine is a high-value chemical scaffold in medicinal chemistry and drug discovery research. Its core structure is a purine analogue, which enables targeted interactions with a variety of biological receptors and enzymes . This compound is strategically functionalized with chlorine atoms at the 2 and 7 positions, which are excellent handles for further synthetic elaboration via cross-coupling and nucleophilic substitution reactions to create diverse libraries for structure-activity relationship (SAR) studies . The imidazo[4,5-b]pyridine scaffold is a privileged structure in the development of kinase inhibitors. Research on closely related analogues has demonstrated significant potential in designing potent and selective inhibitors, such as for the Aurora-A kinase, a target in oncology , and the mTOR kinase, where certain derivatives have shown nanomolar inhibitory activity and attractive anti-proliferative effects against human cancer cell lines . Beyond oncology, the diaryl-substituted derivatives of this heterocyclic system have been investigated for their anti-inflammatory properties, displaying selective cyclooxygenase-2 (COX-2) inhibitory activity . Additionally, the scaffold has been explored as a nucleoside analogue for antiviral research, targeting viruses such as Human Cytomegalovirus (HCMV) . This combination of features makes this compound a versatile and critical intermediate for scientists working in hit-to-lead optimization and the development of novel therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

2,7-dichloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11)

InChI Key

MAPQNQXPLBNGGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)NC(=N2)Cl

Origin of Product

United States

Preparation Methods

Tandem One-Pot Synthesis via SNAr Reaction, Reduction, and Heterocyclization

A highly efficient and green synthetic method involves a one-pot tandem sequence starting from 2-chloro-3-nitropyridine, which undergoes nucleophilic aromatic substitution (SNAr) with primary amines, followed by in situ reduction of the nitro group and subsequent heterocyclization with aldehydes to form the imidazo[4,5-b]pyridine ring system.

  • Step 1: SNAr Reaction
    2-chloro-3-nitropyridine reacts with a primary amine in a water-isopropanol (H2O-IPA) solvent mixture at 80 °C for 2 hours to form N-substituted intermediates.

  • Step 2: Reduction
    Zinc dust and concentrated hydrochloric acid are added to reduce the nitro group to an amine within 45 minutes at 80 °C, yielding pyridine-2,3-diamine derivatives.

  • Step 3: Heterocyclization
    Addition of substituted aldehydes to the reaction mixture and heating at 85 °C for 10 hours promotes cyclization and aromatization, forming the imidazo[4,5-b]pyridine core.

This method yields the target compounds in excellent yields (up to 90%) and requires only one chromatographic purification step, demonstrating high atom economy and adherence to green chemistry principles.

Step Reagents/Conditions Time Temperature Yield (%) Notes
1 2-chloro-3-nitropyridine + amine 2 h 80 °C - SNAr reaction in H2O-IPA (1:1)
2 Zn dust + conc. HCl 45 min 80 °C ~90 Nitro reduction to diamine
3 Substituted aldehydes 10 h 85 °C - Heterocyclization and aromatization

Pd- or Cu-Catalyzed Amidation and Cyclization

Alternative methods involve palladium- or copper-catalyzed amidation reactions of 2-halo-3-acylaminopyridines with amines, followed by regiospecific cyclization to form the imidazo[4,5-b]pyridine ring. These methods allow for selective functionalization and are useful for synthesizing various substituted derivatives, including those with chlorine atoms at specific positions.

  • Pd-catalyzed amidation of 2-chloro-3-amino-substituted pyridines.
  • Cu- and Pd-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine using ligands to promote cyclization.

These catalytic methods provide regioselectivity and functional group tolerance but often require more complex catalyst systems and ligands.

Halogenation and Alkylation Approaches

For direct preparation of 2,7-dichloro derivatives, halogenation of the imidazo[4,5-b]pyridine core or starting from dichloropyridine precursors is common. The chlorine atoms at positions 2 and 7 can be introduced via:

  • Starting from 5,6-dichloropyridine-2,3-diamine intermediates, which undergo cyclization to yield the dichloro-substituted imidazopyridine.
  • Alkylation reactions under phase transfer catalysis conditions can modify the chlorine substituents, enabling further derivatization.

These methods are valuable for preparing this compound and its derivatives with potential applications in medicinal chemistry.

Detailed Experimental Findings

Reaction Medium and Catalysts

  • The use of a water-isopropanol (H2O-IPA) solvent mixture is critical for promoting the SNAr reaction, reduction, and heterocyclization steps efficiently.
  • Zinc dust combined with concentrated hydrochloric acid is an effective reducing agent for the nitro group, significantly reducing reaction time compared to Zn/AcOH systems.
  • Polar protic solvents (MeOH, EtOH) provide good yields in the condensation step, whereas aprotic solvents (toluene, 1,4-dioxane) result in lower yields, highlighting the importance of solvent choice.

Reaction Monitoring and Mechanism

  • Time-dependent ^1H NMR studies reveal the formation of imine intermediates followed by cyclization and aromatization to the imidazo[4,5-b]pyridine core.
  • The reaction proceeds via an electrophile-nucleophile activation mechanism facilitated by the aqueous solvent system, enabling a base-free, green synthesis pathway.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Solvent System Reaction Conditions Yield (%) Advantages References
One-pot SNAr-Reduction-Heterocyclization 2-chloro-3-nitropyridine + amines + aldehydes Zn dust, conc. HCl H2O-IPA (1:1) 80 °C (SNAr & reduction), 85 °C (cyclization) Up to 90 Green, efficient, one-pot, high yield
Pd/Cu-catalyzed amidation & cyclization 2-halo-3-acylaminopyridines + amines Pd or Cu catalysts, ligands Various organic solvents Elevated temperatures, catalyst dependent Moderate to high Regioselective, versatile
Halogenation & Alkylation Dichloropyridine diamines or imidazopyridines Phase transfer catalysts, alkylating agents Polar protic solvents Variable, often reflux or elevated temp Moderate Direct dichloro substitution, derivatization

Scientific Research Applications

2,7-Dichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with a structure characterized by fused imidazole and pyridine rings, and two chlorine substituents. It has garnered interest for applications in medicinal chemistry and material science.

Research and Studies

  • Antiproliferative Activity A study on 2,6-diphenyl substituted imidazo[4,5-b]pyridines showed strong antiproliferative activity against tested cell lines . Compounds 13 and 19 , bearing a hydroxy group at the para position on the phenyl ring, showed pronounced activity against the majority of tested cell lines, with inhibitory concentrations (IC50 values) ranging from 1.45 to 4.25 μM .
  • Inhibitory Activity Researchers designed new isosteric trisubstituted derivatives of several heterocyclic cores, including imidazo[4,5-b]pyridine and tested all of the prepared compounds for their inhibitory activity against recombinant FLT3-ITD and CDK2/E .
  • Binding Affinity Interaction studies often focus on its binding affinity with biological targets such as enzymes or receptors. Computational methods like molecular docking and density functional theory calculations are employed to predict how this compound interacts at the molecular level with various biological macromolecules.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The position and number of chlorine atoms significantly affect molecular properties. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Key References
2,7-Dichloro-3H-imidazo[4,5-b]pyridine Cl at C2 and C7 202.04 ~2.5*
5,7-Dichloro-3H-imidazo[4,5-b]pyridine Cl at C5 and C7 202.04 N/A
6-Chloro-2-(pyrazolyl)-7-piperazinyl Cl at C6, pyrazole at C2 413.42 N/A
5-Chloro-2,3-dimethyl Cl at C5, Me at C2 and C3 181.62 2.1
PhIP (Carcinogenic analog) NH2 at C2, Me at C1, Ph at C6 224.25 2.8

*Estimated based on similar derivatives.

Key Observations :

  • LogP and Solubility: Higher halogen content (e.g., dichloro vs. monochloro) increases hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .
Anticancer and Anti-Inflammatory Activity
  • Diaryl Derivatives : 2,3-Diaryl-3H-imidazo[4,5-b]pyridines exhibit moderate cytotoxicity (IC50: 10–43 μM for COX-1) and selectivity for cancer cell lines like K562 . The 2,7-dichloro variant may lack the diaryl pharmacophore but could retain COX inhibition depending on chlorine's electronic effects.
  • Kinase Inhibitors : Chloro-substituted derivatives (e.g., 6-chloro-2-pyrazolyl analogs) target Aurora-A kinase via hinge-binding interactions. The 2,7-dichloro compound’s substituent geometry might disrupt these interactions, reducing potency .

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